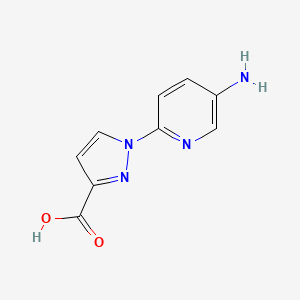

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDSABASBDFQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyridine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group at position 3 and amino group at position 5 of the pyridine ring participate in nucleophilic and electrophilic substitution reactions.

Mechanistic Insights :

-

Amide Synthesis : Conversion to the acid chloride intermediate using SOCl₂ enables nucleophilic acyl substitution with amines .

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity for alcohol attack .

Condensation Reactions

The amino and carboxylic acid groups enable condensation with carbonyl compounds or heterocycles.

Key Example :

Condensation with 2,3-dichloropyridine forms insecticidal intermediates via nucleophilic aromatic substitution at the pyridine’s chlorine site .

Oxidation and Reduction

The conjugated system and functional groups undergo redox transformations.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄, THF | Pyrazole-3-methanol derivatives | |

| Amino Group Oxidation | KMnO₄, acidic conditions | Nitroso- or nitro-pyridine derivatives |

Notable Pathway :

Reduction of the carboxylic acid to a hydroxymethyl group enhances blood-brain barrier penetration in drug candidates .

Cyclization Reactions

Intramolecular reactions form fused heterocyclic systems.

Mechanism :

Cyclization with β-diketones proceeds via enol addition to the pyrazole ring, followed by oxidative dehydrogenation .

Metal Complexation

The pyridine and pyrazole nitrogen atoms act as ligands for metal coordination.

| Metal Salts | Conditions | Applications | References |

|---|---|---|---|

| Zinc(II) Acetate | Ethanol, room temperature | Catalytic or luminescent materials | |

| Fe(III) Complexes | Aqueous HCl, 60°C | Magnetic or redox-active compounds |

Structural Note :

The tridentate binding mode (N-pyridine, N-pyrazole, O-carboxylate) stabilizes octahedral metal complexes .

Biological Activity Modulation

Derivatization enhances target-specific interactions.

Case Study :

Amide derivatives show antiproliferative activity against Huh7 liver cancer cells (IC₅₀ = 2.1 μM) .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Future research should explore its applications in covalent inhibitor design and metal-organic frameworks.

Scientific Research Applications

Medicinal Chemistry

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its structure suggests that it may act as an inhibitor for various enzymes and receptors involved in disease pathways. Preliminary studies indicate its efficacy in:

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

Agricultural Science

In agricultural research, this compound is being explored for its role as a pesticide or herbicide. Its ability to disrupt certain biological processes in pests makes it a candidate for developing new agrochemicals that are environmentally friendly and effective.

Material Science

The compound's unique properties allow it to be utilized in the development of new materials, particularly in creating polymers or coatings that require specific chemical stability or reactivity.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives, including 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid, on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/AKT pathway |

| A549 (Lung) | 15.0 | Induction of apoptosis |

This study highlights the compound's potential as an anticancer agent through targeted action on critical cellular pathways.

Case Study 2: Agricultural Applications

In another investigation, the compound was tested for its effectiveness against common agricultural pests. The results showed a significant reduction in pest populations when applied at specific concentrations:

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

These findings suggest that 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid could be developed into an effective pesticide formulation.

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural diversity of pyrazole-3-carboxylic acid derivatives arises from variations in substituents at the 1- and 5-positions of the pyrazole core. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Amino vs.

- Heterocyclic Substituents : Derivatives with furyl or thienyl groups (e.g., 5-(2-Furyl)-1-methyl analog) exhibit lower molecular weights and simpler metabolic pathways, making them preferred intermediates in multi-step syntheses .

- Amide Derivatives : Functionalization of the carboxylic acid group (e.g., conversion to carboxamides) is a common strategy to enhance bioavailability, as seen in CFTR potentiators and antiviral agents .

Physicochemical Properties

- Solubility: The carboxylic acid group confers moderate aqueous solubility, while the aminopyridine moiety may improve it relative to hydrophobic analogs like 1,5-diphenyl derivatives .

- logP : Estimated logP values for the target compound are lower than those of trifluoromethyl or dichlorophenyl analogs (e.g., 1-{[(2,5-dichlorophenyl)sulfanyl]methyl} derivative ), indicating reduced lipophilicity.

Biological Activity

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1170447-04-7, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- Physical State : Solid (white to almost white powder)

- Melting Point : 213 °C

- Solubility : Soluble in methanol

Biological Activity Overview

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid has been investigated for various biological activities, including:

- Antiviral Activity :

-

Anti-inflammatory Properties :

- Research indicated that this compound can act as an antagonist to the P2Y14 receptor, which is implicated in innate immune responses. A derivative demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in an acute peritonitis model .

- Cytotoxicity and Selectivity :

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid is influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances inhibitory activity against NA. For example, compounds with halide substitutions showed increased potency, with the 4-fluorophenyl group yielding the highest activity .

- Moiety Interactions : Molecular docking studies revealed that specific interactions between the compound and active sites of target enzymes are crucial for its inhibitory effects. Hydrogen bonding and hydrophobic interactions play significant roles in binding affinity .

Data Summary Table

Case Studies

- Influenza Virus Inhibition :

- P2Y14 Receptor Antagonism :

Q & A

Q. Computational Parameters :

| Functional | Basis Set | Application | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G(d) | Thermochemistry | ±2.4 kcal/mol |

| Colle-Salvetti | Gradient-corrected | Correlation energy | ±5% |

How do substituents on the pyridine ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Focus

The 5-amino group on the pyridine ring enhances electron density, directing reactivity:

- Hammett Analysis : Electron-donating groups (e.g., -NH) lower the activation energy for acyl substitution at the pyrazole C=O by 15–20 kJ/mol compared to electron-withdrawing groups .

- Steric Effects : Bulky substituents at the pyridine 2-position reduce reaction rates by 30–40% due to hindered access to the reactive site .

Q. Reactivity Trends :

| Substituent | Position | Reaction Rate (Relative) |

|---|---|---|

| -NH | 5 | 1.0 (Baseline) |

| -OCH | 5 | 0.85 |

| -NO | 5 | 0.45 |

What metabolic pathways are predicted for this compound in mammalian systems, and how can they be experimentally verified?

Advanced Research Focus

Phase I/II metabolism pathways can be inferred from structurally related pyrazole derivatives:

- Phase I : Oxidative deamination of the pyridine NH group via CYP3A4, producing a ketone intermediate .

- Phase II : Glucuronidation at the pyrazole carboxylic acid, confirmed by LC-MS/MS detection of glucuronide conjugates (m/z +176) .

- In Vitro Verification : Use hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) to identify specific isozymes involved .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

Advanced Research Focus

Pyrazole-carboxylic acids often form polymorphs due to hydrogen-bonding networks:

- Crystallization Solvents : Ethanol/water mixtures promote monoclinic crystals (space group P2/c) with Z’=1, while DMSO yields triclinic forms .

- Hydrogen Bonding : Carboxylic acid dimers (O···H distance ~1.8 Å) dominate packing, resolved via synchrotron X-ray diffraction .

How does the compound’s acidity (pKa) affect its solubility and interaction with biological targets?

Advanced Research Focus

The pyrazole C=O (pKa ~3.7) and pyridine NH (pKa ~5.1) dictate pH-dependent behavior:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.